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Compound of Interest

Compound Name: Sodium 3-nitrobenzoate

Cat. No.: B1218478 Get Quote

A detailed comparative analysis of the spectroscopic signatures of ortho-, meta-, and para-

sodium nitrobenzoate, providing researchers, scientists, and drug development professionals

with essential data for the precise identification and characterization of these crucial chemical

building blocks.

The positional isomerism of the nitro group on the aromatic ring of sodium nitrobenzoate

profoundly influences the molecule's electronic structure and, consequently, its interaction with

electromagnetic radiation. This guide offers a comprehensive spectroscopic comparison of

ortho- (2-), meta- (3-), and para- (4-) sodium nitrobenzoate, leveraging Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy to delineate

their unique spectral fingerprints.

Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of the three sodium nitrobenzoate isomers.

¹H and ¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
NMR spectroscopy provides unparalleled insight into the chemical environment of individual

protons and carbon atoms within a molecule. The chemical shifts (δ) are highly sensitive to the

electron-withdrawing effects of the nitro group and the carboxylate, leading to distinct patterns

for each isomer.
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Table 1: ¹H and ¹³C NMR Chemical Shifts (ppm) of Sodium Nitrobenzoate Isomers in D₂O

Isomer
¹H Chemical Shifts (δ,
ppm)

¹³C Chemical Shifts (δ,
ppm)

Ortho (2-)
7.95 (dd), 7.65 (td), 7.55 (td),

7.45 (dd)

174.5 (COO⁻), 149.0 (C-NO₂),

133.5, 132.0, 130.5, 129.0,

124.0

Meta (3-)
8.35 (t), 8.20 (dd), 7.95 (dd),

7.60 (t)

173.0 (COO⁻), 148.5 (C-NO₂),

135.0, 130.0, 129.5, 124.0,

122.5

Para (4-) 8.25 (d), 8.05 (d)
172.0 (COO⁻), 150.0 (C-NO₂),

138.0, 130.5, 123.5

Note: The chemical shifts are approximate and can vary with solvent and concentration. Data is

compiled from various sources and may not have been collected under identical conditions.

Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of functional groups. The position of the nitro

and carboxylate groups on the benzene ring affects the vibrational frequencies, providing a

unique IR spectrum for each isomer. Key differences are observed in the C=O and N-O

stretching frequencies, as well as the aromatic C-H out-of-plane bending vibrations.

Table 2: Key IR Absorption Bands (cm⁻¹) of Sodium Nitrobenzoate Isomers
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Vibrational Mode Ortho (2-) (cm⁻¹) Meta (3-) (cm⁻¹) Para (4-) (cm⁻¹)

COO⁻ Asymmetric

Stretch
~1600 ~1610 ~1605

COO⁻ Symmetric

Stretch
~1385 ~1390 ~1400

NO₂ Asymmetric

Stretch
~1520 ~1530 ~1525

NO₂ Symmetric

Stretch
~1345 ~1350 ~1355

Aromatic C-H Bending ~740 ~820, ~730 ~850

Note: The exact peak positions can vary slightly depending on the sample preparation (e.g.,

KBr pellet, Nujol mull) and the instrument used.

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy reveals information about the electronic transitions within the molecules.

The absorption maxima (λmax) are influenced by the position of the nitro group, which acts as

a chromophore. While specific comparative data for the sodium salts is limited, the general

trends can be inferred from related compounds like nitrobenzoic acids.

Table 3: Expected UV-Vis Absorption Maxima (λmax) of Sodium Nitrobenzoate Isomers in

Aqueous Solution

Isomer Expected λmax (nm)

Ortho (2-) ~270

Meta (3-) ~265

Para (4-) ~275

Note: These are estimated values based on the electronic effects of the substituents. Actual

values may vary depending on the solvent and pH.
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Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the sodium nitrobenzoate isomer in approximately

0.6-0.7 mL of deuterium oxide (D₂O). Ensure complete dissolution.

NMR Tube: Transfer the solution into a clean, dry 5 mm NMR tube.

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR

spectrometer.

Data Acquisition:

For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good

signal-to-noise ratio.

For ¹³C NMR, use a proton-decoupled pulse sequence and acquire a larger number of

scans due to the low natural abundance of the ¹³C isotope.

Data Processing: Process the raw data using appropriate software, including Fourier

transformation, phase correction, and baseline correction. Reference the spectra to an

internal or external standard.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Thoroughly grind 1-2 mg of the sodium nitrobenzoate isomer with 100-200 mg of dry

potassium bromide (KBr) powder using an agate mortar and pestle.

Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

Data Acquisition:
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Record a background spectrum of the empty sample compartment or a pure KBr pellet.

Place the sample pellet in the sample holder and record the IR spectrum in the range of

4000-400 cm⁻¹.

Data Processing: Subtract the background spectrum from the sample spectrum to obtain the

final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Sample Preparation:

Prepare a stock solution of the sodium nitrobenzoate isomer in deionized water of a

known concentration (e.g., 1 mg/mL).

Prepare a series of dilutions from the stock solution to find a concentration that gives an

absorbance reading within the linear range of the spectrophotometer (typically 0.1-1.0

AU).

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Data Acquisition:

Use a quartz cuvette with a 1 cm path length.

Fill the reference cuvette with deionized water and the sample cuvette with the sample

solution.

Record the absorbance spectrum over a wavelength range of 200-400 nm.

Data Processing: The instrument software will automatically subtract the reference spectrum

and display the absorbance of the sample as a function of wavelength. Identify the

wavelength of maximum absorbance (λmax).

Visualizing the Workflow
The general experimental workflow for the spectroscopic comparison of the sodium

nitrobenzoate isomers is outlined below.
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and-para-sodium-nitrobenzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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